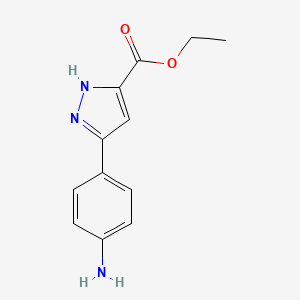
1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride
説明
Synthesis Analysis
The synthesis of compounds similar to “1-(Tetrahydro-2h-pyran-2-yl)cyclopropanamine hydrochloride” has been reported in the literature. For instance, a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m0./s1 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For example, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins tolerated various substitution patterns and a number of functional groups .科学的研究の応用
Chemical Reaction Mechanisms
- The compound has been involved in reactions leading to the formation of unusual pyran derivatives, such as in the work by Esquivel-Amores et al. (2018). They document the interception of a cyclopropylidene(oid) and its rearranged strained cyclic allene to form pyran frameworks (Esquivel-Amores et al., 2018).
Synthesis and Spectroscopic Properties
- The compound has been used in the synthesis of merocyanine dyes, as demonstrated by Gabbutt et al. (2001). Their research discusses the spectroscopic properties of these dyes, highlighting the versatility of the compound in dye chemistry (Gabbutt et al., 2001).
Catalysis in Organic Synthesis
- Ma et al. (2013) developed a method using this compound for constructing bis-tetrahydrofuran and perhydrofuro[2,3-b]pyran derivatives. This showcases its role in facilitating complex organic synthesis through diastereoselective cycloaddition reactions (Ma et al., 2013).
Development of Protecting Groups
- Reese et al. (1970) explored its use in developing symmetrical ketal functions as alternatives to the tetrahydropyranyl protecting group, important in the protection of alcoholic functions during chemical synthesis (Reese et al., 1970).
Construction of Polycyclic Architectures
- Someswarao et al. (2018) utilized the compound in a novel strategy for synthesizing fused polycyclic ring systems, emphasizing its importance in creating complex molecular architectures found in many natural products (Someswarao et al., 2018).
Electrosynthesis Applications
- Quintanilla et al. (2011) demonstrated the electrosynthesis of halogenated δ-lactones using the compound, highlighting its utility in electrochemical synthesis approaches (Quintanilla et al., 2011).
Drug Synthesis and Medicinal Chemistry
- Ghosh et al. (2018) incorporated the compound in the design of HIV-1 protease inhibitors. This illustrates its potential application in the development of therapeutic agents (Ghosh et al., 2018).
Nanotechnology and Drug Delivery
- Yildirim et al. (2017) used the compound in creating pH-responsive polymersomes for controlled drug delivery, indicating its role in advanced material science and nanotechnology applications (Yildirim et al., 2017).
特性
IUPAC Name |
1-(oxan-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISKGESIOZDIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


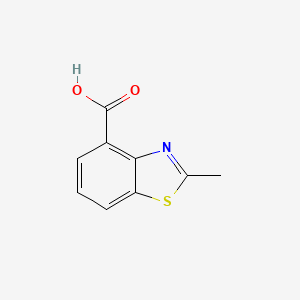
![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)


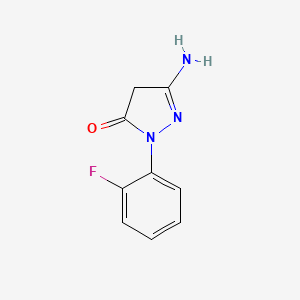
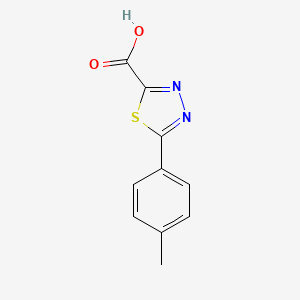
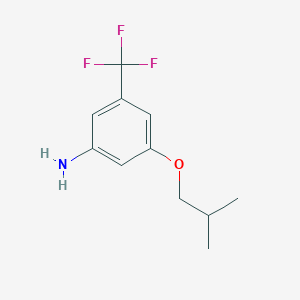

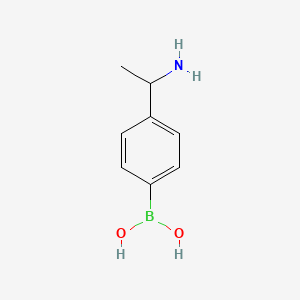

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1406149.png)


